5-Hydroxymethyl meloxicam

Drug Metabolism Enzyme Kinetics CYP Phenotyping

Procure 5-Hydroxymethyl meloxicam as the analytically superior target over 5'-carboxy meloxicam. It is the obligate CYP2C9-mediated intermediate, providing direct kinetic resolution (Km 9.6 µM) for drug-drug interaction and polymorphism studies. In equine anti-doping, it delivers substantially higher MS signal intensity and ≥14-day urinary detection windows versus parent meloxicam. Essential as the unlabeled reference for stable isotope-labeled internal standard assays. Confirm metabolite identity and quantify biotransformation yields in cross-species or microbial model validation.

Molecular Formula C14H13N3O5S2
Molecular Weight 367.394
CAS No. 130262-92-9
Cat. No. B562539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyl meloxicam
CAS130262-92-9
Synonyms4-Hydroxy-N-[5-(hydroxymethyl)-2-thiazolyl]-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; 
Molecular FormulaC14H13N3O5S2
Molecular Weight367.394
Structural Identifiers
SMILESCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)CO
InChIInChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-6-8(7-18)23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-6,18-19H,7H2,1H3,(H,15,16,20)
InChIKeyLOOSAJMIEADILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxymethyl Meloxicam CAS 130262-92-9: Definitive Identity as the CYP2C9-Dependent Intermediate Metabolite


5-Hydroxymethyl meloxicam (CAS 130262-92-9; UNII H7NJ09217D) is an organic benzothiazine derivative with molecular formula C14H13N3O5S2 and molecular weight 367.4 g/mol [1]. It is pharmacologically inactive and functions as the obligatory intermediate metabolite in the major hepatic oxidative pathway of meloxicam, a widely prescribed oxicam-class NSAID and selective COX-2 inhibitor [2]. This compound is formed via CYP2C9-mediated hydroxylation of meloxicam and is subsequently oxidized to 5′-carboxy meloxicam, the predominant excretory metabolite accounting for approximately 60% of an administered dose [3].

5-Hydroxymethyl Meloxicam: Why Its Selection Cannot Be Substituted by Meloxicam or 5′-Carboxy Meloxicam


5-Hydroxymethyl meloxicam cannot be functionally replaced by its parent drug meloxicam or its downstream metabolite 5′-carboxy meloxicam due to distinct physicochemical properties, metabolic positioning, and specific analytical utility. While meloxicam possesses potent COX-2 inhibitory activity and protein binding of approximately 99.4% [1], 5-hydroxymethyl meloxicam is pharmacologically inactive and serves as a transient intermediate whose abundance reflects real-time CYP2C9 enzymatic activity [2]. In contrast, 5′-carboxy meloxicam is the terminal, fully oxidized excretory product comprising 60% of dose and does not provide the same kinetic resolution of the hydroxylation step [1]. Furthermore, in equine bioanalytical doping control, 5-hydroxymethyl meloxicam exhibits substantially higher urinary signal intensity and extended detection windows (≥14 days post-dose) compared to the parent drug, making it the preferred analytical target for confirmatory testing [3].

5-Hydroxymethyl Meloxicam: Quantitative Differentiators vs. Closest Analogs


CYP2C9-Dependent Metabolic Intermediacy vs. Terminal 5′-Carboxy Metabolite

5-Hydroxymethyl meloxicam is the immediate product of CYP2C9-mediated hydroxylation and the obligate substrate for subsequent oxidation to 5′-carboxy meloxicam, whereas the latter is the terminal metabolite. This positional distinction is functionally significant because formation of 5-hydroxymethyl meloxicam from meloxicam by recombinant CYP2C9 exhibits a Km of 9.6 µM and Vmax of 8.4 pmol/min/mg protein, while CYP3A4 contributes to a much lesser extent [1].

Drug Metabolism Enzyme Kinetics CYP Phenotyping Pharmacokinetics

Extended Urinary Detection Window in Equine Bioanalysis vs. Parent Meloxicam

In equine urine analysis following meloxicam administration, 5-hydroxymethyl meloxicam yields substantially higher MS signal intensity and a markedly prolonged detection window compared to the parent drug. Semi-quantitative analysis demonstrated that 5-hydroxymethyl meloxicam peaks with much higher intensity than meloxicam and other metabolites, and was detectable for at least 14 days after the last administered dose in some horses [1].

Equine Doping Control Bioanalytical Method Development Metabolite Targeting LC-MS/MS

Dose-Normalized Excretory Abundance vs. 5′-Carboxy Meloxicam

Following oral administration of meloxicam, 5-hydroxymethyl meloxicam accounts for approximately 9% of the administered dose excreted, whereas its downstream oxidation product 5′-carboxy meloxicam accounts for approximately 60% of the dose. The urinary excretion pattern confirms that 0.5% of dose is excreted as unchanged meloxicam, 6% as 5-hydroxymethyl meloxicam, and 13% as 5-carboxy meloxicam following multiple 7.5 mg doses [1]. Both metabolites are pharmacologically inactive.

Pharmacokinetics Metabolic Profiling Excretion Balance Human Metabolism

Minimum Analytical Purity Specifications Across Commercial Vendors

Commercial sources for 5-hydroxymethyl meloxicam specify minimum purity values for analytical and research applications. Documented specifications include: minimum purity 95% (long-term storage: cool, dry place) ; minimum purity 98.00% ; and ≥98% purity . These specifications enable users to select the appropriate grade based on intended application (e.g., qualitative identification vs. quantitative calibration).

Analytical Reference Standard Quality Control Method Validation Purchasing Specifications

Detoxification Pathway Intermediate in Meloxicam vs. Sudoxicam Hepatotoxicity Differentiation

The formation of 5-hydroxymethyl meloxicam constitutes a detoxification pathway that distinguishes meloxicam from its structurally related congener sudoxicam, which was withdrawn due to hepatotoxicity. The presence of a single methyl group on the thiazole ring of meloxicam directs metabolism toward 5-hydroxymethyl meloxicam formation, thereby conferring a lower overall toxic risk compared to sudoxicam [1].

Drug Safety Hepatotoxicity Detoxification Oxicam-class NSAIDs

Microbial Biotransformation Yield for Reference Material Production

The filamentous fungus Cunninghamella elegans has been validated as a microbial model system that produces 5-hydroxymethyl meloxicam in yields sufficient for preparative-scale reference material generation. The fungus produces the same four metabolites identified in equine urine, including 5-hydroxymethyl meloxicam as a main metabolite, enabling production of larger amounts for use as analytical reference compounds [1]. Additionally, Streptomyces griseus NCIM 2622 can produce nearly 41% yield of 5-hydroxymethyl meloxicam from meloxicam substrate under optimized biotransformation conditions [2].

Biotransformation Metabolite Production Reference Material Fungal Metabolism

5-Hydroxymethyl Meloxicam: Validated Application Scenarios for Procurement Decision-Making


CYP2C9 Enzyme Activity Probe in Drug Metabolism and Pharmacogenomic Studies

5-Hydroxymethyl meloxicam serves as a specific probe metabolite for assessing CYP2C9 enzymatic activity in human liver microsomes, recombinant enzyme systems, and hepatocyte models. Its formation from meloxicam exhibits a Km of 9.6 µM and Vmax of 8.4 pmol/min/mg protein for CYP2C9, with only minor contribution from CYP3A4 [1]. Researchers investigating CYP2C9 genetic polymorphisms, drug-drug interactions involving CYP2C9 inhibitors, or interindividual variability in oxicam-class NSAID metabolism should prioritize this compound over the terminal 5′-carboxy metabolite, which fails to resolve the hydroxylation kinetic step.

Equine and Veterinary Forensic Doping Control Bioanalysis

In equine anti-doping and veterinary forensic toxicology, 5-hydroxymethyl meloxicam is the analytically preferred target metabolite. It exhibits much higher MS signal intensity than parent meloxicam and remains detectable in urine for at least 14 days post-administration, substantially extending the retrospective detection window [1]. Laboratories developing or validating LC-MS/MS confirmatory methods for meloxicam misuse in racing animals should procure this compound as a primary analytical reference standard for method development, calibration, and quality control purposes.

In Vitro Metabolic Pathway Elucidation and Species Comparison Studies

5-Hydroxymethyl meloxicam is essential for studies aimed at comparing metabolic pathways across species (human, equine, rodent) or evaluating alternative in vitro metabolism models. The compound is produced as a major metabolite in human, horse, and microbial (C. elegans, C. blakesleeana, S. griseus) systems [1][2]. Investigators conducting cross-species metabolism comparisons, validating microbial models of mammalian phase I metabolism, or developing novel in vitro hepatocyte assays should utilize 5-hydroxymethyl meloxicam to confirm metabolite identity and quantify biotransformation yields.

Preparation of Isotopically Labeled Internal Standards for Quantitative Bioanalysis

For quantitative LC-MS/MS bioanalytical method validation requiring stable isotope-labeled internal standards, the unlabeled 5-hydroxymethyl meloxicam reference material serves as the essential precursor or reference comparator. Commercial vendors offer [2H3]-5-hydroxymeloxicam and [13C,2H3]-5-hydroxymeloxicam with specified isotopic enrichment (99% 13C, 98% 2H) and minimum purity of 98.00% [1]. Bioanalytical laboratories developing validated quantitative assays for meloxicam pharmacokinetic studies or therapeutic drug monitoring should procure both unlabeled and labeled forms for calibration curve construction and matrix effect evaluation.

Quote Request

Request a Quote for 5-Hydroxymethyl meloxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.